molecular formula C14H20N4 B14370919 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline CAS No. 90297-58-8

4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline

Cat. No.: B14370919
CAS No.: 90297-58-8
M. Wt: 244.34 g/mol
InChI Key: BEKYRPXEMKPMCY-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and an aniline moiety substituted with diethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 4,5-dimethyl-1H-1,2,3-triazole and N,N-diethylaniline, are reacted under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions: 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or aniline moieties are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new therapeutic agents. Its triazole moiety is of particular interest due to its presence in many bioactive compounds.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, influencing various biochemical processes. The aniline moiety may interact with enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride: This compound shares the triazole ring but differs in the substitution pattern, leading to different chemical and biological properties.

    4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)phenylamine: Similar in structure but with different substituents, affecting its reactivity and applications.

Uniqueness: 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a triazole ring with dimethyl and diethyl groups makes it versatile for various applications, setting it apart from other similar compounds.

Properties

CAS No.

90297-58-8

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

4-(4,5-dimethyltriazol-2-yl)-N,N-diethylaniline

InChI

InChI=1S/C14H20N4/c1-5-17(6-2)13-7-9-14(10-8-13)18-15-11(3)12(4)16-18/h7-10H,5-6H2,1-4H3

InChI Key

BEKYRPXEMKPMCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C(C(=N2)C)C

Origin of Product

United States

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